molecular formula C30H44O7 B073944 Cucurbitacin L CAS No. 1110-02-7

Cucurbitacin L

Cat. No. B073944
CAS RN: 1110-02-7
M. Wt: 516.7 g/mol
InChI Key: PIGAXYFCLPQWOD-ILFSFOJUSA-N
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Description

Cucurbitacins are a class of biochemical compounds that some plants, notably members of the pumpkin and gourd family, Cucurbitaceae, produce and which function as a defense against herbivores . Cucurbitacins and their derivatives have also been found in many other plant families . Cucurbitacins are chemically classified as triterpenes . They often occur as glycosides .


Synthesis Analysis

Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps, producing a variety of cucurbitacins . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .


Molecular Structure Analysis

From the chemical point of view, cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The molecular structure of Cucurbitacin I is shown in Fig. 1 .


Chemical Reactions Analysis

Cucurbitacins have significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective and antitumor potential .


Physical And Chemical Properties Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton .

Scientific Research Applications

  • Anti-Inflammatory and Immunomodulatory Effects :

    • Cucurbitacin IIb exhibits anti-inflammatory activity by modulating multiple cellular behaviors of mouse lymphocytes, including inhibiting proliferation, arresting the cell cycle, suppressing surface expression of activation markers, and attenuating the production of pro-inflammatory cytokines (Wang et al., 2014).
  • Anticancer Activity :

    • Cucurbitacin B has shown potent antiproliferative effects on leukemia and lymphoma cell lines, inducing cell cycle arrest and morphological alterations indicative of differentiation and cytoskeletal changes. This suggests potential clinical trials of cucurbitacins for hematopoietic malignancies (Haritunians et al., 2008).
    • A systematic review highlights the anticancer activity of various cucurbitacin compounds, including Cucurbitacin L glucoside, against different types of cancers, acting through antiproliferation, inhibition of migration and invasion, proapoptosis, and cell cycle arrest promotion (Cai et al., 2015).
  • Molecular Targets and Mechanisms :

    • Cucurbitacin B induces ATM-mediated DNA damage, causing G2/M cell cycle arrest in a ROS-dependent manner, elucidating the molecular pathways involved in its anticancer activity (Guo et al., 2014).
    • Cucurbitacins have been recognized for their ability to target various molecular pathways like JAK-STAT3, Wnt, PI3K/Akt, and MAPK, which are crucial in cancer cell apoptosis and survival. Recent studies also suggest synergistic effects when used with clinically approved chemotherapeutic drugs (Chen et al., 2012).
  • Obesity and Metabolic Syndrome :

    • Cucurbitacin E has shown promising results in reducing symptoms of metabolic syndrome in mice, such as diminishing visceral obesity, dyslipidemia, hyperglycemia, and insulin resistance, by targeting the JAK-STAT5 signaling pathway (Murtaza et al., 2017).
  • Synergistic Effects with Other Treatments :

    • Studies highlight the potential of cucurbitacins to act synergistically with small-molecule drugs, which might enhance their therapeutic efficacy and lead to new approaches in cancer treatment (Jing et al., 2020).
  • Role in Modulating Actin Cytoskeleton :

    • Cucurbitacin I has been found to induce the co-aggregation of actin with phospho-myosin II through the stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase, adding to the understanding of its impact on signal transduction and actin dynamics (Sari-Hassoun et al., 2016).

Future Directions

There are several studies, both in vitro and in vivo reporting this important anticancer/chemopreventive potential of cucurbitacins; hence a comprehensive review on this topic is recommended for future clinical research . The proposed molecule is recommended for further in vitro and in vivo trials in the quest to develop effective and alternate therapeutics from plant-based resources against COVID-19 .

properties

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,13,17,19-20,23,31-32,36-37H,10-12,14-15H2,1-8H3/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGAXYFCLPQWOD-ILFSFOJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149441
Record name Cucurbitacin L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbitacin L

CAS RN

1110-02-7
Record name Cucurbitacin L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin L
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbitacin L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
SI Abdelwahab, LEA Hassan, A Abdul Majid… - Evidence-Based …, 2012 - hindawi.com
… In the present study, we investigated for the first time the apoptogenic effects of cucurbitacin L 2-O-βglucoside (CLG) on cancer cell (HT-29) and the involvement of reactive oxygen and …
Number of citations: 13 www.hindawi.com
SI Abdelwahab, LEA Hassan, HM Sirat, SMA Yagi… - Fitoterapia, 2011 - Elsevier
… Fraction six (3 g) was purified using column chromatography to give cucurbitacin L 2-o-β-… The biological activities of cucurbitacin L 2-o-β-glucoside were not tested in this study. …
Number of citations: 119 www.sciencedirect.com
JC Chen, MH Chiu, RL Nie, GA Cordell… - Natural product reports, 2005 - pubs.rsc.org
Covering: 1980 to August 2004 The natural cucurbitacins constitute a group of triterpenoid substances which are well-known for their bitterness and toxicity. Structurally, they are …
Number of citations: 749 pubs.rsc.org
D Nayab, D Ali, N Arshad, A Malik… - Natural Product …, 2006 - Taylor & Francis
… -di-O-β-D-glucopyranosyl-cucurbitacin L (3) are reported for the first time from this species. … -cucurbitacin L (3) Citation9, which are reported herein for the first time from this species. …
Number of citations: 34 www.tandfonline.com
NAR Hatam, DA Whiting, NJ Yousif - Phytochemistry, 1989 - Elsevier
… glycosides which were identified spectroscopically as 2-O-β-d-glucopyranosyl-cucurbitacin I, 2-O-β-d-glucopyranosyl-cucurbitacin E, 2-O-β-d-glucopyranosyl-cucurbitacin L and the …
Number of citations: 119 www.sciencedirect.com
MA Hussein, HAE El-Gizawy… - Current …, 2017 - ingentaconnect.com
Background: Citrullus colocynthis (L.) Schrad is an important medicinal plant belonging to the family Cucurbitaceae. Cucurbitacin E glucoside (1) was isolated from Citrullus colocynthis …
Number of citations: 21 www.ingentaconnect.com
UA Attar, SG Ghane - South African Journal of Botany, 2018 - Elsevier
Lagenaria siceraria is an important source of primary and bioactive metabolites, and is extensively used in the food and pharmaceutical industry. The tetracyclic triterpenoid cucurbitacin …
Number of citations: 33 www.sciencedirect.com
H Hussain, IR Green, M Saleem… - Recent Patents on …, 2019 - ingentaconnect.com
Background: Cucurbitacins belong to a group of tetracyclic triterpenoids that display a wide range of biological effects. In the past, numerous cucurbitacins have been isolated from …
Number of citations: 23 www.ingentaconnect.com
C Seger, S Sturm, E Haslinger, H Stuppner - Organic letters, 2004 - ACS Publications
A new (23S,24Z)-16,23-epoxy cucurbitacin derivative was isolated from Ecballium elaterium L. (Cucurbitaceae) fruit juice along with known cucurbitacin derivatives. Structure …
Number of citations: 25 pubs.acs.org
A Delazar, S Gibbons, AR Kosari… - DARU Journal of …, 2006 - daru.tums.ac.ir
… namely, isoscoparin [1], isovitexin [2], isoorientin 3’-O-methyl ether [3], 2-O- β -D-glucopyranosylcucurbitacin I [4], 2-O- β -D-glucopyranosylcucurbitacin L [5] of the endemic Iranian …
Number of citations: 157 daru.tums.ac.ir

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